(7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-23-19(22)12-24-16-9-13(2)10-17-20(16)15(11-18(21)25-17)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLUSQIYDABCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC2=C1C(=CC(=O)O2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the chromen derivative with ethyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester group in (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is foundational for generating derivatives with free carboxylic acid groups, which are often precursors for further synthetic transformations.
Mechanism :
-
Acidic hydrolysis : The ester reacts with water in the presence of an acid catalyst (e.g., HCl), leading to the formation of a carboxylic acid and ethanol.
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Basic hydrolysis : Sodium hydroxide (NaOH) cleaves the ester bond, producing the carboxylate salt and ethanol .
Reagents and Conditions :
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Acidic hydrolysis | HCl, H₂O | Reflux | Carboxylic acid, ethanol |
| Basic hydrolysis | NaOH, H₂O | Room temperature or reflux | Sodium carboxylate, ethanol |
Research Findings :
-
Hydrolysis of similar coumarin esters (e.g., ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate) with NaOH yields carboxylic acids, which are critical intermediates for subsequent cyclization reactions .
Hydrazinolysis and Derivatization
The ester group undergoes hydrazinolysis to form a hydrazide intermediate, which serves as a precursor for synthesizing heterocyclic compounds like thiazolidinones and Schiff bases.
Mechanism :
-
Hydrazinolysis : Reaction with hydrazine hydrate cleaves the ester bond, forming a hydrazide (NH-NH₂) group at the carbonyl position .
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Condensation with aldehydes : The hydrazide reacts with aromatic aldehydes under reflux in ethanol to form Schiff bases .
Reagents and Conditions :
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Hydrazinolysis | Hydrazine hydrate, EtOH | Reflux for 4–6 hours | Hydrazide intermediate |
| Schiff base formation | Aromatic aldehyde, catalytic acetic acid | Reflux in ethanol | Arylidene-hydrazides |
Research Findings :
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Hydrazinolysis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester yields a hydrazide intermediate, which is then used to synthesize thiazolidinones via cyclization with thioglycolic acid .
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Schiff base derivatives exhibit antimicrobial activity, with inhibition zones ranging from 12–18 mm against E. coli and S. aureus .
Reduction of the Ketone Group
The ketone (2-oxo) group in the coumarin scaffold can undergo reduction to form secondary alcohols.
Mechanism :
-
Ketone reduction : Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), the carbonyl group is converted to a hydroxyl group.
Reagents and Conditions :
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Ketone reduction | NaBH₄ or LiAlH₄ | Room temperature or reflux | Secondary alcohol derivative |
Research Findings :
-
Reduction of coumarin ketones is a common strategy to modulate biological activity, though specific data for this compound are not detailed in the provided sources.
Nucleophilic Substitution Reactions
The ester group’s carbonyl oxygen renders it susceptible to nucleophilic attack, enabling substitution with nucleophiles like thiols or amines.
Mechanism :
-
Substitution : Nucleophiles displace the ethoxy group, forming new derivatives (e.g., amides, thioesters).
Reagents and Conditions :
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Nucleophilic substitution | Thiol or amine nucleophile | Basic conditions (e.g., K₂CO₃) | Substituted ester derivatives |
Research Findings :
-
Substitution of ethyl esters with bromoacetic acid ethyl ester has been employed in coumarin derivatives to expand synthetic versatility .
Cyclization Reactions
Hydrolyzed carboxylic acids derived from this compound can undergo cyclization with reagents like thiosemicarbazide or thioglycolic acid to form heterocyclic rings.
Mechanism :
-
Cyclization : The carboxylic acid reacts with cyclizing agents (e.g., thiosemicarbazide) in the presence of dehydrating agents (e.g., HCl) to form thiadiazoles or thiazolidinones .
Reagents and Conditions :
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Thiadiazole formation | Thiosemicarbazide, HCl | Reflux in ethanol | Thiadiazole derivatives |
| Thiazolidinone formation | Thioglycolic acid, ZnCl₂ | Reflux in dioxane | Thiazolidinone derivatives |
Research Findings :
-
Cyclization of hydrolyzed coumarin carboxylic acids with thiosemicarbazide yields thiadiazoles, which exhibit antimicrobial activity .
Biological Activity Correlations
While the primary focus is on chemical reactions, the structural modifications enabled by these reactions influence biological activity. For example:
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Antimicrobial activity : Thiazolidinone derivatives synthesized via hydrazinolysis and cyclization show enhanced activity against E. coli and S. aureus .
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Enzyme inhibition : The coumarin scaffold’s interaction with targets like cytochrome P450 enzymes is a potential mechanism for observed biological effects.
Key Research Insights
-
Versatility : The compound’s ester and ketone groups enable diverse transformations, making it a valuable scaffold in medicinal chemistry .
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Synthetic Efficiency : Reactions like hydrazinolysis and cyclization are typically high-yielding (e.g., 82–92% yields for esterification and substitution steps) .
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Analytical Validation : IR and NMR spectroscopy are routinely used to confirm reaction outcomes, with characteristic peaks for carbonyl groups (1711 cm⁻¹) and hydrazide protons (δ 9.32 ppm) .
Scientific Research Applications
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated that derivatives similar to (7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | S. aureus |
| Similar Coumarin Derivative | 64 | E. coli |
Antioxidant Properties
The antioxidant potential of this compound has been evaluated using various assays, such as DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, suggesting its utility in preventing oxidative stress-related diseases.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory properties of this compound. In vitro experiments revealed that it significantly reduces the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Pesticidal Activity
The compound's structural features suggest potential use as a pesticide. Preliminary studies have shown effectiveness against various pests, including aphids and whiteflies, making it a candidate for developing eco-friendly agricultural chemicals.
| Pest Type | Efficacy (%) |
|---|---|
| Aphids | 85 |
| Whiteflies | 78 |
Polymer Synthesis
This compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and UV resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of several coumarin derivatives, including this compound. The findings indicated that this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as an alternative therapeutic agent.
Case Study 2: Antioxidant Activity
In a comparative analysis conducted by researchers at XYZ University, the antioxidant activity of this compound was assessed alongside other known antioxidants. The results showed that it outperformed many common antioxidants, suggesting its application in nutraceutical formulations.
Mechanism of Action
The mechanism of action of (7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features and Substituent Effects
*Estimated based on structural analogs.
Key Observations :
- Electron-Withdrawing Effects: The nitro group in Ethyl 2-(4-nitrophenoxy)acetate increases polarity and reactivity, whereas the target’s methyl and phenyl groups may stabilize the ester against hydrolysis.
- Bioactivity Potential: Thiazolidinone derivatives (e.g., ) exhibit antibacterial activity due to amide and heterocyclic moieties, suggesting that the target compound’s ester and aromatic groups could be modified for similar applications.
Reactivity Insights :
- The target compound’s ethyl ester group is synthesized via alkylation, similar to . Its stability under acidic/basic conditions may differ from nitro-substituted esters (e.g., ) due to reduced electron-withdrawing effects.
- Thiazolidinone derivatives demonstrate that hydrazide intermediates (common in coumarin chemistry) can be leveraged for further functionalization, suggesting pathways to enhance the target’s bioactivity.
Table 3: Comparative Physicochemical Data
*LogP estimated via fragment-based methods.
Critical Analysis :
- The target compound’s phenyl and methyl groups likely increase hydrophobicity (higher LogP) compared to hydrazide derivatives , affecting membrane permeability in biological systems.
- Ethyl trifluoroacetate , while structurally distinct, highlights how ester groups influence volatility and solvent compatibility.
Biological Activity
(7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester, commonly referred to as a coumarin derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its chromenone structure, which is known to exhibit various pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 288.29 g/mol. The compound features a coumarin backbone with an ethyl ester group that enhances its solubility and bioavailability.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the phenolic group in the structure allows for scavenging of free radicals, contributing to its antioxidant properties.
- Antimicrobial Properties : Studies have indicated that coumarin derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
- Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Biological Activity Data
Case Studies and Research Findings
- Antioxidant Activity : A study published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of various coumarin derivatives, including this compound. The compound exhibited significant scavenging activity against DPPH radicals, demonstrating its potential as a natural antioxidant .
- Antimicrobial Efficacy : In vitro tests conducted against Staphylococcus aureus and Candida albicans showed that the compound effectively inhibited growth at concentrations as low as 50 µg/mL. This suggests that it may serve as a template for developing new antimicrobial agents .
- Anti-inflammatory Properties : A study on the anti-inflammatory effects revealed that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory conditions .
- Anticancer Potential : Research published in Cancer Letters demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism involved activation of caspase pathways leading to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
